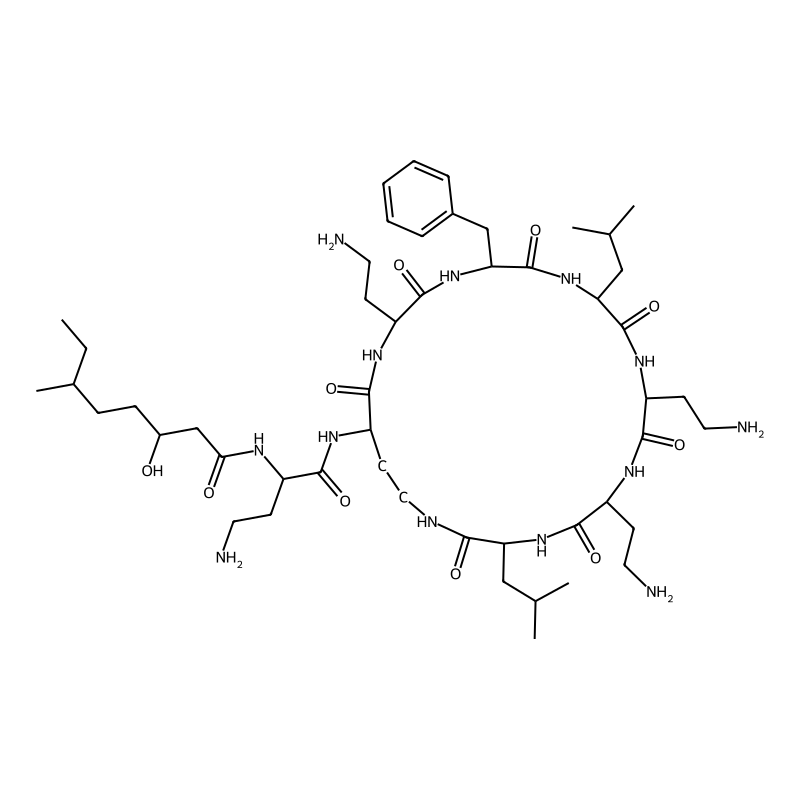

Octapeptin C1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Octapeptin C1 is a member of the octapeptin family, which comprises cyclic lipopeptides that exhibit significant antibacterial properties, particularly against Gram-negative bacteria. The octapeptins were first discovered in the 1970s but have gained renewed interest due to the rising prevalence of antibiotic-resistant strains. Octapeptin C1 is characterized by its unique cyclic heptapeptide core, which is linked to a fatty acyl tail. The structure includes several D-amino acids, contributing to its stability and activity against resistant bacteria .

The chemical structure of octapeptin C1 features an N-terminal β-hydroxyl fatty acyl group, which varies in length and branching across different octapeptins. This structural diversity is crucial for its interaction with bacterial membranes, enhancing its antimicrobial efficacy .

Recent studies have also explored the chemical synthesis of octapeptins, which involves coupling various amino acids and fatty acids to recreate the natural product. These syntheses have provided insights into the structure-activity relationship of octapeptin C1 and its analogs .

Octapeptin C1 exhibits potent antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. Its minimum inhibitory concentrations (MIC) demonstrate effectiveness comparable to existing antibiotics like polymyxin B, particularly against pathogens such as Pseudomonas aeruginosa and Escherichia coli . The polycationic nature of octapeptin C1 at physiological pH enhances its ability to disrupt negatively charged bacterial membranes.

Moreover, studies indicate that octapeptins may possess additional mechanisms beyond membrane disruption, potentially involving interactions with ribosomal RNA and inhibition of key metabolic enzymes .

The synthesis of octapeptin C1 can be achieved through both natural extraction from producing organisms and total chemical synthesis. The latter method has been developed to allow for more controlled variations in structure, enabling researchers to create analogs with enhanced properties.

- Natural Extraction: Octapeptin C1 is typically isolated from Bacillus circulans cultures, where it is produced as part of a complex mixture of related peptides .

- Chemical Synthesis: Recent advancements in organic chemistry have enabled the total synthesis of octapeptins using solid-phase peptide synthesis techniques. This approach allows for precise control over amino acid sequences and modifications, facilitating the study of structure-activity relationships .

Octapeptin C1 holds promise as a therapeutic agent in treating infections caused by extensively drug-resistant Gram-negative bacteria. Its unique mode of action makes it a candidate for further development in antibiotic therapies amid growing concerns over antibiotic resistance . Potential applications include:

- Antibiotic Therapy: Treatment for infections caused by resistant strains.

- Research Tool: Used in studies exploring bacterial resistance mechanisms and membrane biology.

Interaction studies of octapeptin C1 have focused on its binding affinity to bacterial membranes and its effects on membrane integrity. These studies utilize techniques such as:

- Fluorescence spectroscopy: To observe binding interactions between octapeptin C1 and lipid membranes.

- Electron microscopy: To visualize morphological changes in bacterial cells upon treatment with octapeptins.

Such studies confirm that octapeptin C1 effectively disrupts membrane integrity, leading to cell death .

Octapeptin C1 is closely related to other cyclic lipopeptides, particularly polymyxins and other members of the octapeptin family. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Activity Profile | Unique Features |

|---|---|---|---|

| Octapeptin C1 | Cyclic lipopeptide | Effective against Gram-negative bacteria | Unique amino acid composition; lower charge density |

| Polymyxin B | Cyclic lipopeptide | Broad-spectrum against Gram-negative | Higher positive charge; more prone to resistance |

| Battacin (Octapeptin B5) | Cyclic lipopeptide | Active against resistant strains | Similar structure but different amino acid sequence |

Similar Compounds- Polymyxin B

- Battacin (Octapeptin B5)

- Octapeptin A

- Colistin

These compounds share structural similarities but differ in their specific amino acid sequences and biological activities, making octapeptin C1 a distinct candidate for further research in antibiotic development .

Octapeptin C1 represents a cyclic lipopeptide antibiotic produced by Bacillus circulans strain 333-25 through a complex non-ribosomal peptide synthetase pathway [1]. The biosynthetic machinery responsible for octapeptin production demonstrates remarkable molecular precision in assembling the characteristic structure consisting of a cyclic heptapeptide ring linked to a diaminobutyric acid residue at position 1 and an N-terminal beta-hydroxy fatty acyl tail [2].

Non-Ribosomal Peptide Synthetase Cluster Organization

The octapeptin biosynthetic gene cluster spans approximately 40 kilobases and contains eight non-ribosomal peptide synthetase modules distributed across three open reading frames designated OctA, OctB, and OctC [1] [3]. The cluster organization follows the colinearity principle, where the amino acid specificity predictions of individual modules closely match the known octapeptin structures [1]. The first module contains an adenylation domain specific for diaminobutyric acid, followed by modules incorporating leucine, diaminobutyric acid, phenylalanine, leucine, diaminobutyric acid, diaminobutyric acid, and leucine in sequential order [1].

The octapeptin cluster demonstrates typical characteristics of lipopeptide biosynthetic gene clusters, including the presence of a specialized starter condensation domain at the N-terminus of the first enzyme [1]. This starter domain differs significantly from standard condensation domains, sharing only 19-25% identity with the remaining condensation domains within the same cluster but exhibiting 31-43% identity with other starter condensation domains from related lipopeptide synthetases [4].

The cluster architecture includes essential auxiliary genes beyond the core non-ribosomal peptide synthetase machinery. A gene encoding an Sfp-type 4'-phosphopantetheinyl transferase is present within the cluster, providing the essential post-translational modification required for carrier protein activation [1]. The cluster also contains regulatory proteins and transporters necessary for proper biosynthetic function and product secretion [1].

Modular Assembly of Octapeptin C1 Backbone

The modular assembly of octapeptin C1 follows the canonical non-ribosomal peptide synthetase mechanism, with each module containing the essential catalytic domains required for amino acid incorporation [1]. The minimal module architecture consists of an adenylation domain for amino acid activation, a peptidyl carrier protein domain for substrate tethering, and a condensation domain for peptide bond formation [5].

The adenylation domains within the octapeptin cluster exhibit strict substrate specificity, with five of the eight domains specifically recognizing diaminobutyric acid [1]. This remarkable substrate selectivity is achieved through precise recognition elements within the adenylation domain active site, particularly the ten-amino acid signature sequence known as the Stachelhaus code [1]. The remaining adenylation domains show specificity for leucine and phenylalanine residues, consistent with the octapeptin amino acid composition [1].

The condensation domains facilitate peptide bond formation through a two-step mechanism involving the formation of an aminoacyl-enzyme intermediate followed by nucleophilic attack by the downstream amino acid [6]. The condensation domains in the octapeptin cluster demonstrate selectivity for both donor and acceptor substrates, ensuring proper incorporation of amino acids in the correct stereochemical configuration [6].

The peptidyl carrier protein domains serve as the mobile platforms for substrate presentation during biosynthesis [5]. These domains undergo post-translational modification with the 4'-phosphopantetheine prosthetic group, converting them from inactive apo forms to active holo forms capable of substrate binding [7]. The phosphopantetheine arm provides both the thiol group for thioester bond formation and the flexibility required for substrate transfer between catalytic domains [7].

Role of Epimerization Domains in D-Amino Acid Incorporation

The octapeptin biosynthetic pathway incorporates two D-amino acids through the action of epimerization domains located in modules one and four [1]. These domains catalyze the racemization of L-amino acids bound to the peptidyl carrier protein, establishing an equilibrium between L and D conformers [8]. The downstream condensation domains selectively incorporate only the D-amino acid stereoisomer into the growing peptide chain [8].

The epimerization domains share structural similarity with condensation domains, containing approximately 450 amino acids and adopting a similar pseudo-dimeric architecture [9]. The catalytic mechanism involves abstraction of the alpha hydrogen from the carrier protein-bound amino acid, forming a carbanion intermediate that can be reprotonated from either face to yield the opposite stereoisomer [9]. Critical catalytic residues include histidine and glutamate residues that facilitate the deprotonation and reprotonation steps [9].

The presence of epimerization domains in the octapeptin cluster correlates with the incorporation of D-diaminobutyric acid at positions 1 and 4 in the peptide sequence [1]. This stereochemical modification contributes to the biological activity and protease resistance of the final product [8]. The epimerization reaction occurs exclusively when the amino acid substrate is tethered to the phosphopantetheine arm of the carrier protein, demonstrating the importance of proper substrate presentation [9].

Regulatory Mechanisms Governing Beta-Hydroxy Fatty Acid Attachment

The incorporation of the beta-hydroxy fatty acid moiety represents a critical step in octapeptin biosynthesis, occurring through the action of the starter condensation domain [1] [4]. This specialized domain catalyzes the condensation of a beta-hydroxy fatty acid with the first amino acid of the peptide chain, specifically the diaminobutyric acid residue at position 1 [4].

The beta-hydroxy fatty acid utilized in octapeptin C1 biosynthesis is (R)-3-hydroxy-(S)-6-methyloctanoyl, which must be synthesized prior to incorporation into the peptide backbone [2]. The formation of beta-hydroxy fatty acids requires the action of cytochrome P450 enzymes, which catalyze the hydroxylation of long-chain fatty acids at the beta position [10]. These enzymes demonstrate substrate specificity for particular fatty acid chain lengths and branching patterns, determining the final lipid composition of the octapeptin product [10].

The attachment mechanism involves the formation of an acyl-coenzyme A intermediate, which serves as the substrate for the starter condensation domain [11]. The condensation domain recognizes the beta-hydroxy fatty acid through specific binding interactions within the active site pocket [12]. Engineering studies have demonstrated that modifications to key residues within this pocket can alter fatty acid specificity, allowing for the production of octapeptin analogs with different lipid tails [12].

The regulatory control of fatty acid incorporation involves both transcriptional and post-translational mechanisms [10]. The expression of fatty acid hydroxylase genes is often coordinated with the production of the peptide synthetase machinery, ensuring proper substrate availability during biosynthesis [10]. Additionally, the availability of fatty acid precursors can influence the final product distribution, with different fatty acid supplements leading to altered octapeptin compositions [13].

Transaminase-Mediated Diaminobutyric Acid Biosynthesis

The biosynthesis of diaminobutyric acid, a critical non-proteinogenic amino acid component of octapeptin C1, occurs through the action of a specialized transaminase enzyme encoded within the biosynthetic gene cluster [1]. This enzyme, designated PlpA based on its homology to the pelgipeptin biosynthetic enzyme, shares 98% amino acid identity with the corresponding transaminase from the pelgipeptin gene cluster [1].

The PlpA transaminase catalyzes the conversion of aspartate beta-semialdehyde to L-2,4-diaminobutyric acid through a transamination reaction [4] [14]. The enzyme demonstrates high substrate specificity, utilizing alpha-ketoglutarate as the preferred amino group donor [14]. The reaction mechanism follows a ping-pong kinetic pattern, involving the formation of a pyridoxal phosphate-bound intermediate [14].

The substrate aspartate beta-semialdehyde is derived from the central metabolic pathway through the action of aspartate-semialdehyde dehydrogenase [14]. This compound serves as a branch point metabolite, leading to the biosynthesis of several amino acids including lysine, threonine, isoleucine, methionine, and diaminopimelate [4]. The presence of these alternative amino acids in the culture medium can influence octapeptin production by affecting the availability of the diaminobutyric acid precursor [4].

The transaminase enzyme exhibits optimal activity at pH 8.5 and demonstrates thermostability and halotolerance properties [15]. The enzyme forms a tetrameric structure composed of two functional dimers, with conserved recognition sites facilitating dimerization [15]. The active site contains two distinct binding pockets to accommodate the dual substrate specificity characteristic of omega-transaminases [15].

The regulation of diaminobutyric acid biosynthesis involves both metabolic feedback and gene expression control mechanisms [16]. The availability of aspartate beta-semialdehyde can become rate-limiting under certain conditions, requiring careful balance of precursor biosynthesis and consumption [16]. The transaminase gene expression is typically coordinated with the production of the peptide synthetase machinery, ensuring adequate diaminobutyric acid supply during active octapeptin biosynthesis [16].

| Enzyme | Substrate | Product | Cofactor | Reference |

|---|---|---|---|---|

| PlpA Transaminase | Aspartate β-semialdehyde | L-2,4-Diaminobutyric acid | Pyridoxal phosphate | [1] [4] |

| Aspartate-semialdehyde Dehydrogenase | Aspartyl phosphate | Aspartate β-semialdehyde | NADPH | [14] |

| Cytochrome P450 Hydroxylase | Long-chain fatty acid | β-Hydroxy fatty acid | NADPH, O₂ | [10] |

| Sfp-type PPTase | Apo-carrier protein | Holo-carrier protein | Coenzyme A | [7] |

Octapeptin C1 exhibits distinct thermodynamic properties in its interaction with bacterial lipid A that differentiate it fundamentally from polymyxin antibiotics. Isothermal titration calorimetry studies reveal that octapeptin A3, a closely related analog, demonstrates superior binding characteristics with a higher stoichiometry and enhanced binding affinity compared to polymyxins [1]. The binding interaction shows an approximately 3:1 molar ratio of octapeptin molecules to lipopolysaccharide, with a dissociation constant of 1.6 micromolar, representing significantly stronger binding than colistin, which exhibits a 1.5:1 stoichiometry with a dissociation constant of 5.6 micromolar [1].

The thermodynamic profile of octapeptin C1 binding involves a favorable free energy of binding of approximately negative 3.5 kilocalories per mole, indicating spontaneous association with lipid A structures [2]. Molecular dynamics simulations demonstrate that the binding process occurs through a multi-stage mechanism involving initial electrostatic interactions followed by deep membrane penetration. The translocation energy through the headgroup region requires approximately 8 kilocalories per mole, while passage through the hydrophobic core demands significantly higher energy barriers of 72 kilocalories per mole for octapeptin C4 and 62 kilocalories per mole for the FADDI-115 analog [2].

Membrane permeabilization studies using fluorescence-based assays reveal that octapeptin C1 induces dramatic increases in bacterial outer membrane permeability. The compound promotes water penetration into the hydrophobic membrane core, with water molecule counts increasing from approximately 350 to 650 molecules within the membrane-water interface following octapeptin penetration [2]. This enhanced membrane permeabilization occurs through direct disruption of lipid A-phosphoethanolamine molecular organization, causing approximately 150-degree rotations of adjacent lipid A headgroups and subsequent local structural disorganization of the outer membrane [2].

The permeabilization mechanism involves the formation of water-permeable channels that allow small molecules to traverse the typically impermeable outer membrane barrier. Surface plasmon resonance studies confirm that octapeptin C4 demonstrates enhanced binding to model membranes containing lipid A compared to polymyxin B or colistin, with binding signals showing greatest enhancement when lipid A components are present in the membrane composition [3].

Comparative Membrane Depolarization Kinetics vs. Polymyxins

Membrane depolarization kinetics studies reveal fundamental differences between octapeptin C1 and polymyxin antibiotics in their effects on bacterial membrane electrochemical gradients. Octapeptin demonstrates concentration-dependent inhibition of respiratory-linked membrane potential formation, with significant effects observed at concentrations between 50 and 200 micromolar [4]. Complete inhibition of membrane potential generation occurs at 200 micromolar octapeptin, representing a direct correlation with minimum inhibitory concentrations for bacterial growth [4].

The kinetics of membrane depolarization differ markedly from polymyxins in both rate and mechanism. Octapeptin exposure rapidly inhibits leucine transport driven by both succinate and ascorbate-phenazine methosulfate electron donor systems, indicating disruption of energy-dependent transport processes [4]. The antibiotic enhances membrane permeability selectively for small ions, particularly potassium and hydrogen ions, while leaving larger molecular weight molecules such as nucleotides, amino acids, and proteins largely unaffected [4].

Rubidium-valinomycin uptake studies demonstrate that octapeptin induces concentration-dependent reductions in membrane potential formation, with the octapeptin to membrane lipid phosphate ratio reaching 0.50 at concentrations producing 50 percent inhibition of membrane potential [4]. This stoichiometric relationship suggests direct interaction with membrane lipid components rather than indirect effects through metabolic interference.

The temporal dynamics of membrane depolarization show that octapeptin effects occur within minutes of exposure, contrasting with the more gradual membrane disruption characteristic of polymyxin antibiotics. Comparative studies using carbonyl cyanide meta-chlorophenylhydrazone as a positive control demonstrate that octapeptin produces similar membrane potential collapse but through distinct molecular mechanisms that do not involve proton ionophore activity [4].

Structural Determinants of Activity Against MDR Gram-Negative Pathogens

The antimicrobial activity of octapeptin C1 against multidrug-resistant Gram-negative pathogens depends on specific structural features that enable unique membrane interaction mechanisms. The hydrophobic triad formation represents the most critical structural determinant, consisting of the decanoyl fatty acid tail, the D-phenylalanine residue at position 4, and the leucine residue at position 5 [3] [5]. This three-pronged hydrophobic motif facilitates deep insertion into bacterial membrane lipid regions, bypassing the electrostatic resistance mechanisms that limit polymyxin effectiveness [3].

Nuclear magnetic resonance structural studies reveal that octapeptin C1 adopts a compact, folded conformation when interacting with membrane environments, with the hydrophobic residues and charged diaminobutyric acid residues segregated into distinct structural domains [2]. This amphipathic arrangement enables simultaneous interaction with both the hydrophobic acyl chains and the polar headgroup regions of lipid A molecules [2]. The structural organization differs fundamentally from polymyxins, which rely primarily on electrostatic interactions with lipid A phosphate groups [3].

The cyclic heptapeptide core provides structural rigidity that maintains the optimal spatial arrangement of functional groups while allowing conformational flexibility in the fatty acid tail region [2]. The four diaminobutyric acid residues adopt alternative binding modes compared to polymyxins, interacting preferentially with the Kdo2 sugar components of lipid A rather than the phosphate groups [1]. This binding selectivity enables sustained activity against bacteria with Ara4N-modified lipid A, where phosphate groups are neutralized by cationic aminoarabinose additions [1].

The beta-hydroxy fatty acid structure contributes to membrane fluidity modulation and facilitates membrane insertion through optimal hydrophobic-hydrophilic balance [2]. The 3-(R)-hydroxy-6-methyloctanoyl chain length and branching pattern optimize membrane penetration while maintaining water solubility for systemic distribution [6]. Structural modifications that alter the fatty acid composition directly correlate with changes in antimicrobial potency and spectrum of activity [3].

Resistance Mitigation Strategies Through Hydrophobic Triad Formation

The hydrophobic triad mechanism enables octapeptin C1 to circumvent the primary resistance strategies employed by multidrug-resistant Gram-negative bacteria. Conventional polymyxin resistance develops through chromosomal mutations in two-component regulatory systems including crrAB, pmrAB, and phoPQ, leading to constitutive expression of lipid A modification enzymes [7] [8]. These modifications result in 1000-fold increases in polymyxin minimum inhibitory concentrations within 5 to 10 days of exposure [7].

In contrast, octapeptin C1 resistance develops slowly, with only 4-fold increases in minimum inhibitory concentrations observed after 20 days of continuous exposure [7] [8]. Whole genome sequencing of octapeptin-resistant isolates reveals mutations in genes encoding phospholipid transport proteins, including mlaDF and pqiB, rather than the lipopolysaccharide modification pathways affected in polymyxin resistance [7]. This mechanistic difference indicates that octapeptin resistance operates through alternative cellular targets that do not confer cross-resistance to polymyxins [7].

The hydrophobic triad formation strategy enables octapeptin C1 to maintain activity against bacteria with Ara4N-modified lipid A through compensatory binding mechanisms. While Ara4N modifications neutralize the negative charges on lipid A phosphate groups that attract polymyxins, the hydrophobic triad can insert directly into the fatty acid core regions of the outer membrane [3] [2]. This insertion mechanism is independent of electrostatic interactions and therefore remains effective despite charge neutralization modifications [3].

Complementation studies using plasmid-based gene restoration confirm that octapeptin resistance genes encode different cellular functions compared to polymyxin resistance determinants [7]. The mlaF gene, encoding a phospholipid transport ATPase, represents a common target for octapeptin resistance with the same amino acid substitution (A165P) observed in multiple independent resistant isolates [7]. This convergent evolution suggests specific structural requirements for resistance that differ fundamentally from polymyxin resistance mechanisms [7].

Impact of L-Ara4N Lipid Modifications on Target Affinity

Lipid A modifications with 4-amino-4-deoxy-L-arabinose represent the primary mechanism by which Gram-negative bacteria achieve polymyxin resistance, yet these modifications have minimal impact on octapeptin C1 binding affinity and antimicrobial activity. The Ara4N modification process involves a complex biosynthetic pathway encoded by the pmrE and arnBCADTEF gene clusters, resulting in covalent attachment of positively charged aminoarabinose groups to lipid A phosphate positions [9] [10]. This modification reduces the net negative charge of lipid A from negative 1.5 to approximately zero, effectively neutralizing the electrostatic attraction that drives polymyxin binding [9].

Neutron reflectometry studies demonstrate that octapeptin A3 maintains the ability to penetrate deeply into Ara4N-modified lipid A bilayers, with significant volume fractions of the antibiotic detected in both the polar headgroup regions and the hydrophobic fatty acid core [11]. Approximately 17.3 percent of octapeptin molecules penetrate into phospholipid tail regions and 25.8 percent into lipid A fatty acid regions, contrasting with polymyxin B, which shows no detectable penetration into Ara4N-modified membranes [11].

The molecular basis for maintained octapeptin activity against Ara4N-modified bacteria involves alternative binding site utilization and reduced dependence on electrostatic interactions. While polymyxins require direct contact with negatively charged phosphate groups, octapeptins can interact with the Kdo2 sugar components of lipid A through their diaminobutyric acid residues [1]. This sugar interaction mechanism remains functional despite phosphate group modification, enabling continued antimicrobial activity [1].

Isothermal titration calorimetry measurements confirm that octapeptin binding to Ara4N-modified lipopolysaccharide maintains favorable thermodynamic parameters, with binding affinities comparable to or enhanced relative to unmodified lipid A [1]. The binding stoichiometry increases to 3:1 octapeptin to lipopolysaccharide ratios with Ara4N-modified structures, suggesting cooperative binding mechanisms that may actually be enhanced by the structural changes associated with resistance modifications [1].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Explore Compound Types